4-(Ethylamino)butan-2-one
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Overview
Description
4-(Ethylamino)butan-2-one, also known as eutylone, is a synthetic cathinone belonging to the phenethylamine class. It is a stimulant and empathogenic compound that has gained attention due to its psychoactive properties. Eutylone is structurally related to other synthetic cathinones such as methylone and butylone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)butan-2-one typically involves the α-bromination of 1-(2H-1,3-benzodioxol-5-yl)butan-1-one to form the intermediate 1-(2H-1,3-benzodioxol-5-yl)-2-bromobutan-1-one. This intermediate is then reacted with N-ethylamine to yield eutylone . The reaction conditions usually involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often converted into its hydrochloride salt for easier handling and storage .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylamino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethylamino)butan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Ethylamino)butan-2-one involves its interaction with monoamine transporters, particularly the dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, eutylone increases their extracellular concentrations, leading to stimulant and empathogenic effects . The compound’s molecular targets include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) .
Comparison with Similar Compounds
4-(Ethylamino)butan-2-one is similar to other synthetic cathinones such as:
N-Ethylpentylone: Another synthetic cathinone with a longer alkyl chain, leading to different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological profile and potency .
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
4-(ethylamino)butan-2-one |
InChI |
InChI=1S/C6H13NO/c1-3-7-5-4-6(2)8/h7H,3-5H2,1-2H3 |
InChI Key |
YLIYNCCASOZUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC(=O)C |
Origin of Product |
United States |
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